molecular formula C17H18N4O2S B2387694 1-(benzo[d]oxazol-2-yl)-N-(4,5-dimethylthiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 2034209-95-3

1-(benzo[d]oxazol-2-yl)-N-(4,5-dimethylthiazol-2-yl)pyrrolidine-2-carboxamide

Cat. No. B2387694
CAS RN: 2034209-95-3
M. Wt: 342.42
InChI Key: BDTVCGOFUWALAL-UHFFFAOYSA-N
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Description

The compound “1-(benzo[d]oxazol-2-yl)-N-(4,5-dimethylthiazol-2-yl)pyrrolidine-2-carboxamide” is a complex organic molecule that contains several functional groups including a benzoxazole, a thiazole, and a carboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. The benzoxazole and thiazole rings are aromatic, which means they are planar and stable. The pyrrolidine ring is a secondary amine, which could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The benzoxazole and thiazole rings are aromatic and hence relatively stable, but they can undergo electrophilic substitution reactions. The carboxamide group could be hydrolyzed to form a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It is likely to be solid at room temperature and could have moderate solubility in polar solvents due to the presence of the polar carboxamide group .

Scientific Research Applications

Synthetic Methodologies and Chemical Interactions

An efficient method for synthesizing substituted derivatives, including pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, has been developed. These methodologies involve reactions with aromatic aldehydes, aminoquinoline, or aminoisoxazole, highlighting the compound's utility in constructing complex heterocyclic systems (Guleli et al., 2019).

Computational Elucidation and QSAR Studies

Computational studies, including quantitative structure–activity relationship (QSAR) studies, have been conducted to understand the chemical and physical properties of derivatives related to the compound. These studies help predict biological activities and optimize compounds for specific therapeutic targets (Palkar et al., 2017).

Biological Activity Predictions

Novel compounds synthesized from the base chemical structure have been evaluated for their biological activities. For instance, some derivatives have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis, indicating potential applications in developing new antibacterial agents (Palkar et al., 2017).

Pharmacological Applications

The synthesis of novel compounds bearing this structure has led to the discovery of molecules with significant pharmacological profiles. For example, compounds have been identified with potential anticancer activities through in vitro screenings, suggesting their usefulness in anticancer drug development (Rasal et al., 2020).

Theoretical and Mechanistic Insights

Theoretical calculations and mechanistic studies provide insights into the reactions involving this compound, aiding in the understanding of its chemical behavior and potential for synthesizing novel derivatives with enhanced properties (Kharchenko et al., 2008).

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to investigate its biological activity and potential uses in medicine or as a building block for more complex molecules .

properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-10-11(2)24-16(18-10)20-15(22)13-7-5-9-21(13)17-19-12-6-3-4-8-14(12)23-17/h3-4,6,8,13H,5,7,9H2,1-2H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTVCGOFUWALAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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